molecular formula C8H9IO B1630401 4-Iodophenetole CAS No. 699-08-1

4-Iodophenetole

Cat. No. B1630401
CAS RN: 699-08-1
M. Wt: 248.06 g/mol
InChI Key: VSIIHWOJPSSIDI-UHFFFAOYSA-N
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Description

4-Iodophenetole (4-IP) is an organic compound that is used in various scientific research applications. It is a colorless solid with a melting point of 78°C and a boiling point of 242°C. It is a derivative of phenetole, which is an aromatic compound with a phenyl group attached to an ether group. 4-IP is used in various scientific studies, such as synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Nanocatalysis and Environmental Applications

A study by Gupta et al. (2014) explored the use of Fe@Au bimetallic nanoparticles involved graphene oxide as a catalyst in the reduction of nitrophenol compounds. This research highlights the potential application of 4-Iodophenetole in nanocatalysis, particularly in environmental contexts for reducing pollutants like nitrophenols (Gupta et al., 2014).

Electrochemical Sensing

Yin et al. (2010) demonstrated the use of graphene–chitosan composite film modified glassy carbon electrodes for the electrochemical determination of 4-aminophenol. This study indicates the potential application of 4-Iodophenetole in the field of electrochemical sensors, particularly for detecting specific chemicals in environmental and pharmaceutical samples (Yin et al., 2010).

Polyvalent Iodine Chemistry

The chemistry of polyvalent iodine, as reviewed by Zhdankin and Stang (2008), is relevant to 4-Iodophenetole. Polyvalent iodine compounds, like 4-Iodophenetole, are used in various selective oxidative transformations in organic synthesis. This includes applications in developing environmentally benign reagents and catalysts (Zhdankin & Stang, 2008).

Industry 4.0 and Advanced Manufacturing

Kipper et al. (2019) discussed the evolution of themes in industry 4.0, highlighting the role of advanced materials and chemicals in modern manufacturing. While not directly mentioning 4-Iodophenetole, the study implies its potential utility in the development of new materials and processes in this context (Kipper et al., 2019).

Photocatalytic Applications

Chakraborty et al. (2021) explored the use of Ag2O-ZnO composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol. This research suggests the potential of 4-Iodophenetole in photocatalytic applications, particularly in the degradation of toxic chemicals and pollutants (Chakraborty et al., 2021).

properties

IUPAC Name

1-ethoxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIIHWOJPSSIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277739
Record name 4-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophenetole

CAS RN

699-08-1
Record name 1-Ethoxy-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-iodobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-iodophenol (2 g) and potassium carbonate (1.88 g) in DMF (20 ml) was added dropwise ethyl iodide (1.83 ml) at room temperature, and the mixture was stirred at 50° C. overnight. The resulting mixture was poured into water (50 ml), and extracted with diethyl ether (25 ml×3). The combined organic layer was washed with 0.5N hydrochloric acid, saturated aqueous NaHCO3 solution and brine, and dried over MgSO4. The solvent was evaporated to give 2.06 g of 1-ethoxy-4-iodobenzene as a slightly brown solid. The product was used for the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
YH Wei, LJ Wang, XH Zhao, CC Li… - Advanced Materials …, 2015 - Trans Tech Publ
… Here, we will take insulin fibrils as a template to synthesize size-controlled Pd nanoparticles and use it to promote Suzuki coupling reaction between 4-Iodophenetole and 4-…
Number of citations: 1 www.scientific.net
FB Dains, AW Magers, WL Steiner - Journal of the American …, 1930 - ACS Publications
The introduction of iodine into aromatic hydrocarbons such as benzene, toluene, cymene, etc., using nitric acid as an oxidizing agent was first described by La Datta and Chatterjee. …
Number of citations: 3 pubs.acs.org
X Zhao, J Zhang, Y Zhao, X Li - Catalysis Letters, 2015 - Springer
… Contrastively, (PdCl 2 /1) 10 films as catalyst for the reaction of 4-iodophenetole with 4-methylphenylboronic acid can be recycled six times (Fig. 12, or Table S4, entries 1–6). Afterword, …
Number of citations: 7 link.springer.com
X Zhou, Y Wei, X Zhao, X Li, Y Zhang, B Li… - Colloids and Surfaces A …, 2015 - Elsevier
… We initially used a fixed reaction time (10 h) and temperature (90 C) to profile the reaction between 4-methylphenylboronic acid and 4-iodophenetole. The 1 H NMR spectrum of the …
Number of citations: 5 www.sciencedirect.com
JY Tan, M Kong, JY Wu - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C21H21NO3S, the planes of the two benzene rings are nearly perpendicular to one another [dihedral angle = 84.50 (10)] and they are oriented with respect to the …
Number of citations: 3 scripts.iucr.org
AA Torrens, AL Ly, D Fong… - European Journal of …, 2022 - Wiley Online Library
We report that the Piers‐Rubinsztajn reaction enables rapid deprotection of aryl alkyl ethers under ambient conditions. This chemistry leverages tris(pentafluorophenyl)borane and silyl …
GB Deacon, D Tunaley, RNM Smith - Journal of Organometallic Chemistry, 1978 - Elsevier
… The PMR spectq.m of 4-iodophenetole agreed with that reported 1281. 2-Iodonhenetolet PMR spectrum: 1.4(X, )7Hz, 3H, CH3: 3.99q, J 7Hz, 2H.CH2; …
Number of citations: 16 www.sciencedirect.com
J Zhao, Y Yu - Molecular Crystals and Liquid Crystals, 2014 - Taylor & Francis
… Trimethyl silylacetylene, 4-iodophenetole, acrylate chloride, and 4-iodophenol were obtained from TCI. Tetrahydrofuran (THF) was purified by distilling. All the other reagents were used …
Number of citations: 4 www.tandfonline.com
SG Davies, AM Fletcher, EM Foster… - The Journal of …, 2013 - ACS Publications
… Analogous reaction of 40 with (E)-3-(4′-ethoxyphenyl)acrylaldehyde 44 (which was prepared in 82% yield and >99:1 dr via Heck coupling of 4-iodophenetole with acrolein diethyl …
Number of citations: 33 pubs.acs.org
C CHCI, O CH - pubs.rsc.org
FORMULA INDEX. Page 1 FORMULA INDEX. THE following index of organic compounds of known empirical formula is arranged according to Richter’s system (see Lexikon der …
Number of citations: 0 pubs.rsc.org

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